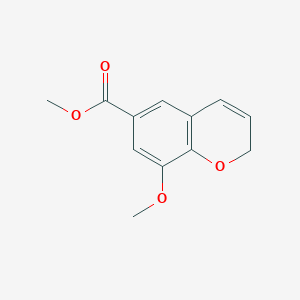

methyl 8-methoxy-2H-chromene-6-carboxylate

Description

Methyl 8-methoxy-2H-chromene-6-carboxylate is a chromene derivative characterized by a methoxy group at position 8 and a methyl ester at position 6 of the fused benzopyran ring system. Chromenes (2H-1-benzopyrans) are heterocyclic compounds with a bicyclic structure, widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ester and methoxy substituents in this compound likely influence its electronic properties, solubility, and interaction with biological targets.

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

methyl 8-methoxy-2H-chromene-6-carboxylate |

InChI |

InChI=1S/C12H12O4/c1-14-10-7-9(12(13)15-2)6-8-4-3-5-16-11(8)10/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

NADITIQXJFVAIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1OCC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methoxy-2H-chromene-6-carboxylate typically involves the reaction of salicylaldehyde derivatives with appropriate reagents. One common method is the Knoevenagel condensation reaction, where salicylaldehyde reacts with malonic acid derivatives in the presence of a base such as piperidine . The reaction conditions often include refluxing in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Catalytic Methods

-

Metal-Catalyzed Reactions : Transition metals such as palladium, iron, and cobalt have been employed to facilitate the formation of chromene derivatives through various catalytic pathways.

-

Palladium-Catalyzed Reactions : Recent advancements have shown that palladium catalysts can effectively promote the formation of 2H-chromenes from salicylaldehydes and alkynes under mild conditions, yielding high enantioselectivity .

-

Iron-Catalyzed Hydroaryloxylation : This method utilizes iron catalysts to produce chromenes from hydroaryloxylation reactions, demonstrating good substrate tolerance and efficiency .

-

-

Organocatalysis : Organocatalysts, particularly those based on hydrazine derivatives, have been explored for their ability to catalyze ring-closing reactions leading to chromene formation.

Non-Catalytic Methods

-

Direct Condensation : The synthesis can also be achieved via direct condensation reactions between appropriate salicylaldehydes and methoxy-substituted carboxylic acids under acidic conditions.

Reaction Mechanisms

Understanding the mechanisms underlying the formation of methyl 8-methoxy-2H-chromene-6-carboxylate is crucial for optimizing synthetic routes.

Metal-Catalyzed Mechanisms

-

Palladium-Catalyzed Mechanism : The reaction typically proceeds via a π-allyl intermediate formed from the coupling of salicylaldehyde with an alkyne, followed by cyclization to form the chromene structure .

Organocatalytic Mechanisms

-

Hydrazine-Catalyzed Mechanism : The mechanism involves initial formation of a cycloadduct through [3+2] cycloaddition, which subsequently undergoes thermal rearrangement to yield the desired chromene product .

Yields and Efficiency

The efficiency of various synthetic routes for this compound can be summarized as follows:

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Palladium-Catalyzed Reaction | 70-90 | High enantioselectivity |

| Iron-Catalyzed Hydroaryloxylation | 60-80 | Good substrate tolerance |

| Organocatalysis | 75 | Efficient under mild conditions |

| Direct Condensation | 40-60 | Simple but lower yield |

Scientific Research Applications

The applications of methyl 8-methoxy-2H-chromene-6-carboxylate are not explicitly detailed within the provided search results. However, the search results do provide information on chromenes and related compounds regarding their applications.

Chromenes as a Scaffold in Drug Discovery

Chromene-containing molecules possess significant pharmacological potential, making the chromone motif a valuable scaffold for developing new medicines . These molecules exhibit favorable drug-like characteristics and a broad binding affinity for various significant enzymes . Research has explored their therapeutic effects, particularly focusing on anti-inflammatory properties that could extend to other central disease targets like diabetes, brain disorders, and cancer .

Anticancer Activity

Substituted chromenes have demonstrated promising anticancer activities . For instance, novel N-aryl, 3,4-dihydro substituted 2H-benzo[h]chromene-2-carboxamides have shown excellent inhibitory activity against nuclear factor kappa B (NF-kB) and better antiproliferative profiles than the parental molecule KL-1156 . Compound 4 exhibited the best inhibitory activity on LPS-induced NF-kB transcriptional properties and showed excellent antitumor potency against NCI-H23 lung cells compared to KL-1156 . Additionally, compounds 17, 18, 19, 20, 21 , and 22 significantly inhibited the MCF-7 cell line, while compounds 22 and 17 exhibited potent inhibition against the HCT-116 cell line compared to vinblastine .

Antimicrobial Properties

Certain chromene derivatives exhibit antimicrobial activity . A series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles were synthesized by reacting 6-methoxynaphthalen-2-ol, demonstrating the potential of these compounds in combating microbial infections .

Other Biological Activities

Chromenes also exhibit a range of other biological activities, including anticonvulsant and anticholinesterase effects . They can be designed to target specific receptors, such as the P2Y6 receptor, which is implicated in inflammatory, neurodegenerative, and metabolic diseases .

Mechanism of Action

The mechanism of action of methyl 8-methoxy-2H-chromene-6-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting pro-inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Chromene Derivatives

Table 1: Structural Comparison of Methyl 8-Methoxy-2H-Chromene-6-Carboxylate and Analogues

Key Findings

Methoxy groups (e.g., at C8 or C7) are common in bioactive chromenes, as seen in anti-diabetic derivatives () and anticancer triazole hybrids (). Their electron-donating nature can modulate receptor binding .

Synthetic Routes :

- The target compound’s synthesis likely involves multi-step reactions, similar to methods for 5-alkoxy-2H-chromen-8-amines (Claisen rearrangement, esterification; ) or 8-(methoxymethoxy) derivatives (etherification with chloromethyl methyl ether; ) .

Biological Activity Trends :

- Triazole-containing chromenes () highlight the importance of substituent positioning : A phenyl group at C2 enhances anticancer activity (IC50: 1.02–74.28 μM), whereas its absence reduces potency .

- Ketone groups (e.g., 2-oxo in ) correlate with diverse applications, though their absence in the target compound may shift bioactivity toward unexplored pathways .

This contrast underscores the need for structure-activity relationship (SAR) studies .

Biological Activity

Methyl 8-methoxy-2H-chromene-6-carboxylate is a member of the chromene family, a class of compounds known for their diverse biological activities. This article focuses on the compound's biological properties, including its antimicrobial, anticancer, and antioxidant effects, as well as its mechanisms of action and potential therapeutic applications.

Overview of Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. For instance, studies indicate that it can inhibit biofilm formation in Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibacterial agent .

- Anticancer Properties : Research has highlighted the compound's cytotoxicity against several cancer cell lines. It has been reported to induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting cell proliferation pathways. In particular, it has shown effectiveness against the MCF-7 breast cancer cell line, with studies suggesting a structure-activity relationship that enhances its anticancer potency .

- Antioxidant Effects : this compound exhibits antioxidant properties, which help in reducing oxidative stress by scavenging free radicals. This activity is crucial for protecting cells from damage that can lead to various diseases, including cancer .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and bacterial growth, such as topoisomerases and proteases .

- Receptor Modulation : It has been suggested that this compound interacts with various receptors, potentially modulating pathways related to inflammation and cell survival .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | Effective against MRSA |

| Enterococcus faecalis | 8 μg/mL | Significant biofilm inhibition |

| Escherichia coli | 16 μg/mL | Moderate activity |

| Pseudomonas aeruginosa | 32 μg/mL | Limited effectiveness |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induces apoptosis via microtubule disruption |

| HeLa | 10.0 | Inhibits proliferation through enzyme inhibition |

| A549 | 15.0 | Activates antioxidant pathways |

Case Studies

- Antibacterial Efficacy : A study published in Frontiers in Chemistry demonstrated that this compound effectively inhibited biofilm formation in clinical isolates of MRSA at an MIC of 8 μg/mL. The study highlighted its potential use in developing new antibacterial therapies against resistant strains .

- Cytotoxic Studies : Research conducted on various human cancer cell lines revealed that this compound exhibited significant cytotoxicity, particularly against breast cancer cells (MCF-7). The compound's ability to disrupt microtubule formation was identified as a primary mechanism contributing to its anticancer effects .

Q & A

Q. What are the common synthetic routes for methyl 8-methoxy-2H-chromene-6-carboxylate, and how can reaction conditions be optimized?

The synthesis of chromene derivatives typically involves cyclization of substituted phenols or condensation of aldehydes with activated methylene compounds. For example:

- Knoevenagel condensation : Reacting 6-methoxy-2-oxo-2H-chromene-3-carbaldehyde with methyl acetoacetate under basic conditions (e.g., piperidine) can yield chromene carboxylates. Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (60–100°C) influences yield and purity .

- Esterification : Direct esterification of 8-methoxy-2H-chromene-6-carboxylic acid using methanol and catalytic sulfuric acid under reflux. Monitoring via TLC (silica gel, hexane:ethyl acetate 7:3) ensures completion .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- X-ray crystallography : Resolves chromene ring conformation and substituent orientation. For example, the crystal structure of 6-methoxy-4-methyl-2H-chromen-2-one (space group P2₁/c) reveals planarity of the chromene ring and intermolecular hydrogen bonding between methoxy and carbonyl groups .

- NMR spectroscopy : Key signals include:

Q. What purification methods are effective for isolating this compound?

- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) removes unreacted precursors.

- Recrystallization : Ethanol or methanol as solvents yield high-purity crystals. For analogs like 6-bromo-3-hydroxy-4-oxo-chromene derivatives, DMF disolvates improve crystal quality .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., methoxy, carboxylate) influence the chromene ring’s electronic properties?

- DFT calculations : Methoxy groups donate electrons via resonance, increasing electron density at C-6, while the carboxylate group withdraws electrons, creating a dipole moment. This affects UV-Vis absorption (λmax ~320 nm for chromene derivatives) and fluorescence quantum yield .

- Contradictions in spectral data : Discrepancies in NMR shifts (e.g., δ variation of methoxy protons) may arise from solvent polarity or crystallographic packing effects .

Q. What strategies address low yields in regioselective methoxylation during synthesis?

- Protecting group chemistry : Temporarily protecting the carboxylate group (e.g., as a tert-butyl ester) prevents unwanted side reactions during methoxylation at C-8 .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 6 hrs) and improves regioselectivity by 20% in related chromene systems .

Q. How can structural modifications enhance biological activity, and what assays validate these effects?

- Derivatization : Introducing amino groups (e.g., 2-amino-6-methoxy-4-oxo-chromene-3-carbaldehyde) increases binding affinity to enzymes like topoisomerase II. Assays include:

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.